![molecular formula C14H14O6 B14298756 5,5'-[Ethane-1,2-diylbis(oxy)]di(benzene-1,3-diol) CAS No. 114212-69-0](/img/structure/B14298756.png)
5,5'-[Ethane-1,2-diylbis(oxy)]di(benzene-1,3-diol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-[Ethane-1,2-diylbis(oxy)]di(benzene-1,3-diol) is an organic compound characterized by its unique structure, which includes two benzene rings connected by an ethane-1,2-diylbis(oxy) linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-[Ethane-1,2-diylbis(oxy)]di(benzene-1,3-diol) typically involves the reaction of 1,2-dibromoethane with resorcinol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of resorcinol attack the bromine atoms of 1,2-dibromoethane, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-[Ethane-1,2-diylbis(oxy)]di(benzene-1,3-diol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated and nitrated benzene derivatives.
Applications De Recherche Scientifique
5,5’-[Ethane-1,2-diylbis(oxy)]di(benzene-1,3-diol) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant properties and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as resins and coatings.
Mécanisme D'action
The mechanism of action of 5,5’-[Ethane-1,2-diylbis(oxy)]di(benzene-1,3-diol) involves its interaction with molecular targets, such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, its aromatic structure allows for π-π interactions with other aromatic compounds, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Diphenoxyethane: Similar structure but lacks hydroxyl groups.
Triethylene glycol diacetate: Contains ethane-1,2-diylbis(oxy) linkage but with different substituents.
5,5’-[Ethane-1,2-diylbis(oxy)]diisophthalic acid: Similar linkage but with carboxylic acid groups.
Uniqueness
5,5’-[Ethane-1,2-diylbis(oxy)]di(benzene-1,3-diol) is unique due to its combination of hydroxyl groups and aromatic rings, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
114212-69-0 |
|---|---|
Formule moléculaire |
C14H14O6 |
Poids moléculaire |
278.26 g/mol |
Nom IUPAC |
5-[2-(3,5-dihydroxyphenoxy)ethoxy]benzene-1,3-diol |
InChI |
InChI=1S/C14H14O6/c15-9-3-10(16)6-13(5-9)19-1-2-20-14-7-11(17)4-12(18)8-14/h3-8,15-18H,1-2H2 |
Clé InChI |
JIYOCRRCMBITHF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1O)OCCOC2=CC(=CC(=C2)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3,7,13-Trihydroxyoctadecanoyl)amino]ethane-1-sulfonic acid](/img/structure/B14298679.png)
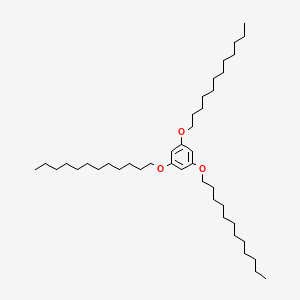
![1,3-Dibromo-2-[(1,3-dibromo-2-fluoropropan-2-yl)oxy]-2-fluoropropane](/img/structure/B14298690.png)
![Magnesium, bromo[9-[(tetrahydro-2H-pyran-2-yl)oxy]nonyl]-](/img/structure/B14298692.png)
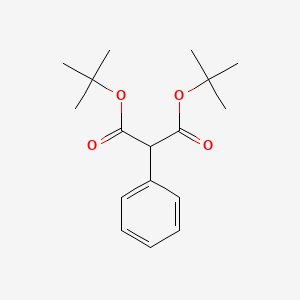
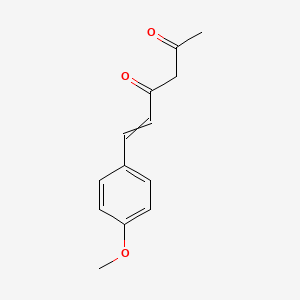


![9-[4-(Trifluoromethyl)phenyl]-9H-xanthene](/img/structure/B14298726.png)

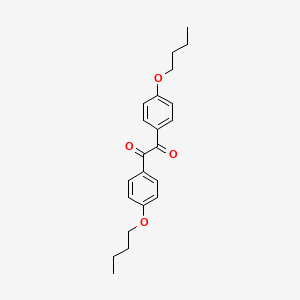
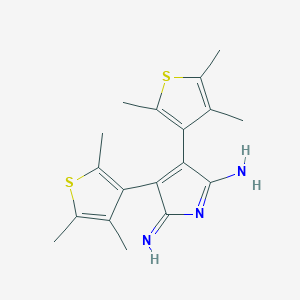

![5-Sulfanylidene-5H-[1,3]dithiolo[4,5-c][1,2]thiazole-3-carbonitrile](/img/structure/B14298768.png)
